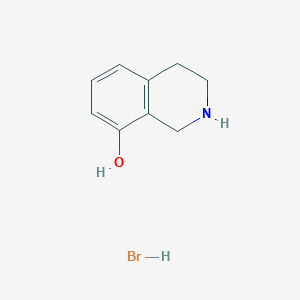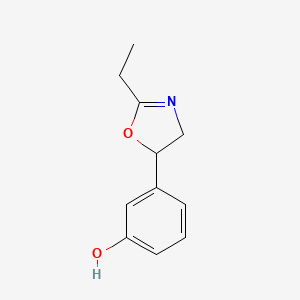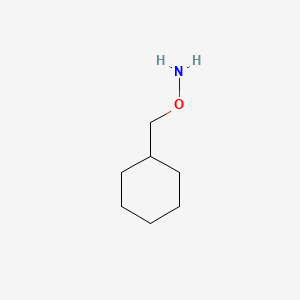
2-Hydroxy-5-(4-methylphenyl)pyridine
Descripción general
Descripción
“2-Hydroxy-5-(4-methylphenyl)pyridine” is a chemical compound that may be used as a pharmaceutical intermediate . It is a clear yellow to gold liquid .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Reactions at the benzylic position can be resonance stabilized, while on any other carbon on the alkyl group can’t . This is a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br .Physical And Chemical Properties Analysis
“2-Hydroxy-5-(4-methylphenyl)pyridine” is a clear yellow to gold liquid . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hydroxy-5-(4-methylphenyl)pyridine, focusing on six unique applications:
Pharmaceutical Development
2-Hydroxy-5-(4-methylphenyl)pyridine: has shown potential in pharmaceutical development, particularly in the synthesis of new therapeutic agents. Its unique structure allows it to act as a scaffold for the development of drugs targeting various diseases. Researchers have explored its use in creating compounds with anti-inflammatory, antimicrobial, and anticancer properties .
Antileishmanial and Antimalarial Agents
This compound has been investigated for its potential as an antileishmanial and antimalarial agent. Studies have shown that derivatives of 2-Hydroxy-5-(4-methylphenyl)pyridine exhibit significant activity against Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively . These findings suggest that it could be a valuable lead compound for developing new treatments for these neglected tropical diseases.
Catalysis in Organic Synthesis
In organic chemistry, 2-Hydroxy-5-(4-methylphenyl)pyridine is used as a ligand in catalytic processes. Its ability to coordinate with metal ions makes it useful in various catalytic reactions, including cross-coupling reactions and hydrogenation processes. This application is crucial for the efficient synthesis of complex organic molecules .
Material Science
The compound is also explored in material science for its potential in creating novel materials with specific properties. For instance, it can be used in the synthesis of polymers and nanomaterials with unique electronic, optical, or mechanical properties. These materials have applications in electronics, photonics, and advanced manufacturing .
Analytical Chemistry
In analytical chemistry, 2-Hydroxy-5-(4-methylphenyl)pyridine is employed as a reagent for detecting and quantifying various analytes. Its chemical properties allow it to form complexes with metal ions, which can be measured using spectroscopic techniques. This application is valuable in environmental monitoring, clinical diagnostics, and industrial quality control .
Biological Research
The compound is used in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for probing the structure and function of enzymes and receptors. This research can lead to a better understanding of biological processes and the development of new therapeutic strategies .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of these parasites .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that 2-hydroxy-5-(4-methylphenyl)pyridine may have similar effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIRFQGKPCSCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604829 | |
| Record name | 5-(4-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-methylphenyl)pyridine | |
CAS RN |
1111115-93-5 | |
| Record name | 5-(4-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B3045565.png)


![Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B3045572.png)



![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)


![Formamide, N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B3045581.png)


![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)